molecular formula C19H21NO3 B5705829 ethyl 4-[(4-isopropylbenzoyl)amino]benzoate

ethyl 4-[(4-isopropylbenzoyl)amino]benzoate

Cat. No. B5705829
M. Wt: 311.4 g/mol
InChI Key: DGSSYBIDRIVUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH. The ability of EIPA to selectively inhibit NHE has made it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate selectively inhibits NHE by binding to the cytoplasmic domain of the protein. This binding prevents the transport of protons out of the cell, leading to the accumulation of intracellular protons and a decrease in intracellular pH. The inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been shown to have a variety of effects on cellular processes, including the regulation of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of intracellular pH, the acidification of intracellular organelles, and the modulation of cellular signaling pathways. ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as protective effects in ischemic injury.

Advantages and Limitations for Lab Experiments

The selective inhibition of NHE by ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has made it a valuable tool for studying the role of this protein in various biological processes. Its ability to selectively inhibit NHE has also made it a valuable tool for investigating the role of this protein in disease development and progression. However, ethyl 4-[(4-isopropylbenzoyl)amino]benzoate does have some limitations as a research tool. For example, its effects on other ion transporters and channels may complicate interpretation of experimental results.

Future Directions

There are many future directions for research on ethyl 4-[(4-isopropylbenzoyl)amino]benzoate and its applications. One area of interest is the development of more selective NHE inhibitors that can be used to study the specific roles of different NHE isoforms in cellular processes. Another area of interest is the investigation of the role of NHE in the development and progression of specific diseases, such as cancer and cardiovascular disease. Finally, the development of new methods for delivering ethyl 4-[(4-isopropylbenzoyl)amino]benzoate to specific cell types or tissues could open up new avenues for research and therapeutic applications.

Synthesis Methods

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)benzoic acid, which is then reacted with ethyl chloroformate to produce ethyl 4-[(4-isopropylbenzoyl)amino]benzoate. Other methods include the reaction of 4-aminobenzoic acid with isobutyryl chloride and then with ethyl chloroformate, or the reaction of 4-aminobenzoic acid with isobutyryl chloride followed by reaction with ethyl 2-chloroacetate.

Scientific Research Applications

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including studies of cell migration, cell proliferation, and cell survival. It has also been used to study the role of NHE in the regulation of intracellular pH and the acidification of intracellular organelles. In addition, ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has been used to investigate the role of NHE in the development and progression of various diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

ethyl 4-[(4-propan-2-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSSYBIDRIVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

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